[1-(Methylamino)cyclobutyl]methanol physical and chemical properties
[1-(Methylamino)cyclobutyl]methanol physical and chemical properties
An In-depth Technical Guide to [1-(Methylamino)cyclobutyl]methanol: A Bifunctional Building Block for Modern Drug Discovery
Introduction
[1-(Methylamino)cyclobutyl]methanol is a bifunctional organic molecule featuring a secondary amine and a primary alcohol attached to a quaternary carbon center within a cyclobutane ring. As a chemical building block, it offers a unique combination of structural features highly relevant to contemporary medicinal chemistry. The cyclobutane core provides a rigid, three-dimensional (3D) scaffold that is increasingly utilized to impart favorable pharmacological properties, while the amino alcohol functionality is a common motif in biologically active compounds and a versatile handle for synthetic elaboration.[1][]
This guide provides a comprehensive overview of the known physical and chemical properties of [1-(Methylamino)cyclobutyl]methanol, contextualized with insights into the strategic value of its structural components in drug design. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel scaffolds to address challenges in potency, selectivity, and pharmacokinetics.
Chemical Identity and Physicochemical Properties
The fundamental identifiers and properties of [1-(Methylamino)cyclobutyl]methanol are summarized below. It is important to note that while basic identifiers are confirmed, much of the detailed physicochemical data is derived from computational predictions due to a lack of extensive experimental characterization in public literature.[3]
| Property | Value | Source(s) |
| IUPAC Name | [1-(Methylamino)cyclobutyl]methanol | - |
| CAS Number | 1094071-93-8 | |
| Molecular Formula | C₆H₁₃NO | [3] |
| Molecular Weight | 115.18 g/mol | |
| Physical Form | Liquid | |
| Purity | Typically ≥97% (as commercially available) | |
| Storage Temperature | Room Temperature | |
| InChI Key | BAAMMBDGTMPMRK-UHFFFAOYSA-N | |
| SMILES | CNC1(CCC1)CO | [3] |
| Predicted TPSA | 32.26 Ų | [4][5] |
| Predicted XlogP | -0.2 | [3] |
| Predicted H-Bond Donors | 2 | [4][5] |
| Predicted H-Bond Acceptors | 2 | [4][5] |
The Strategic Value of the Cyclobutane Scaffold
The cyclobutane ring is a powerful, albeit underutilized, motif in drug discovery.[6] Its rigid, puckered conformation distinguishes it from more common planar aromatic rings or flexible aliphatic chains, offering distinct advantages.[7]
-
Metabolic Stability : The replacement of metabolically vulnerable groups (e.g., a cyclohexane) with a robust cyclobutane ring can significantly decrease metabolic clearance, leading to improved pharmacokinetic profiles.[7]
-
Three-Dimensionality : The non-planar structure of cyclobutane allows for the precise projection of substituents into 3D space, enabling better exploration of protein binding pockets and enhancing binding affinity and selectivity.[1][8] This is a key strategy in fragment-based drug discovery (FBDD) to move away from flat, planar molecules.[6]
-
Conformational Restriction : By locking flexible chains into a more rigid conformation, the cyclobutane scaffold can reduce the entropic penalty of binding to a biological target, thereby increasing potency. This has been used to lock molecules into their most active form.
-
Novel Chemical Space : Incorporating cyclobutane derivatives provides access to novel molecular architectures, offering a path to new intellectual property and overcoming challenges with existing drug classes.[8]
The Role of the Amino Alcohol Functional Group
Amino alcohols are a cornerstone of pharmaceutical science, present in a vast array of natural products and synthetic drugs.[][9] The vicinal (or in this case, geminal) arrangement of amino and hydroxyl groups provides key chemical properties.
-
Synthetic Versatility : The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or engaged in ester or ether formation. The secondary amine is a nucleophile and a base, allowing for amide bond formation, alkylation, or salt formation. This dual functionality makes the molecule a versatile hub for diversification.
-
Biological Activity : The amino alcohol motif is critical for the biological activity of many drugs, including beta-blockers and certain antiviral agents, where it often participates in crucial hydrogen bonding interactions with the target protein.[10]
-
Chiral Synthesis : Amino alcohols are frequently used as chiral auxiliaries and intermediates in asymmetric synthesis, guiding the stereochemical outcome of reactions.[]
Proposed Synthesis and Reactivity
Caption: Proposed synthetic workflow for [1-(Methylamino)cyclobutyl]methanol.
Experimental Protocol: Proposed Synthesis
Rationale: This three-step sequence utilizes standard, high-yielding reactions. A protecting group strategy (Boc-anhydride) is employed to prevent N-alkylation of the starting primary amine, ensuring selective methylation.
-
Step 1: Protection of the Amine:
-
Dissolve 1-(aminomethyl)cyclobutyl]methanol (1.0 eq) in tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (Et₃N, 1.2 eq) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in THF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.
-
-
Step 2: N-Methylation:
-
Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Cool the solution to 0°C.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in portions.
-
Stir for 30 minutes at 0°C, then add methyl iodide (MeI, 1.2 eq) dropwise.
-
Stir at 0°C for an additional 2-4 hours until TLC indicates consumption of the starting material.
-
Slowly quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify via column chromatography if necessary.
-
-
Step 3: Deprotection:
-
Dissolve the N-methylated intermediate in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq) or a 4M solution of HCl in dioxane.
-
Stir at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in water and basify to pH >10 with 1M NaOH.
-
Extract the final product, [1-(Methylamino)cyclobutyl]methanol, with DCM.
-
Dry the organic layer, filter, and concentrate to yield the final product.
-
Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-pronged approach ensures a self-validating system of analysis.
Caption: Standard analytical workflow for compound characterization.
Protocol 1: NMR Spectroscopy
Rationale: NMR provides unambiguous structural confirmation by identifying the chemical environment of each proton and carbon atom.
-
Sample Preparation: Dissolve 5-10 mg of the final product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[11]
-
¹H NMR Acquisition: Acquire a proton NMR spectrum.
-
Expected Signals:
-
A singlet for the N-CH₃ protons.
-
Multiplets for the cyclobutane ring protons (-CH₂-).
-
A singlet for the -CH₂OH protons.
-
A broad singlet for the -OH proton and a broad singlet for the -NH proton (these may exchange with D₂O).[12]
-
-
-
¹³C NMR Acquisition: Acquire a carbon NMR spectrum.
-
Expected Signals: Six distinct carbon signals corresponding to the N-CH₃, the cyclobutane CH₂ groups, the quaternary carbon, and the -CH₂OH carbon.
-
-
D₂O Shake: Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The signals corresponding to the OH and NH protons should diminish or disappear, confirming their assignment.[12]
Protocol 2: Mass Spectrometry (MS)
Rationale: MS confirms the molecular weight of the compound.
-
Method: Use Electrospray Ionization (ESI) coupled with a Liquid Chromatography system (LC-MS).
-
Analysis: In positive ion mode, expect to observe the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight plus the mass of a proton (115.18 + 1.007 = 116.19). Predicted collision cross-section data can further aid in identification.[3]
Protocol 3: High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the gold standard for assessing the purity of a small molecule.
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or TFA, is a standard starting point.
-
Detection: Use a UV detector (e.g., at 210 nm, as the compound lacks a strong chromophore) or an Evaporative Light Scattering Detector (ELSD).
-
Analysis: A pure sample should yield a single major peak. The area of this peak relative to the total area of all peaks provides the purity percentage.
Safety and Handling
[1-(Methylamino)cyclobutyl]methanol requires careful handling in a laboratory setting.
-
GHS Classification: The compound is classified with the GHS07 pictogram.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Precautionary Measures:
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves, eye protection, and face protection.[13]
-
Handle in a well-ventilated area or a chemical fume hood.[13]
-
In case of contact with eyes or skin, rinse immediately with plenty of water.[13]
-
Conclusion
[1-(Methylamino)cyclobutyl]methanol represents a valuable, non-planar building block for drug discovery and medicinal chemistry. Its rigid cyclobutane core offers a proven strategy for enhancing metabolic stability and achieving desirable 3D orientations for target binding. The synthetically versatile amino alcohol moiety provides convenient points for chemical elaboration. While detailed experimental data on the compound itself is sparse, its structural components are well-established motifs in successful drug candidates. By leveraging the protocols and understanding outlined in this guide, researchers can effectively synthesize, characterize, and incorporate this promising scaffold into their discovery programs to develop novel therapeutics.
References
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Willems, S., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(1), e202100522. [Link][1]
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Kirton, S. B., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(1), e202100528. [Link][6]
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A2Z Chemical. (n.d.). {1-[(methylamino)methyl]cyclobutyl}methanol. [Link][14]
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ResearchGate. (n.d.). Examples of β-amino alcohol drugs. [Link][10]
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Diva-Portal.org. (2006). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. [Link][9]
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ResearchGate. (n.d.). Examples of pharmaceutical compounds bearing a chiral β‐amino alcohol moiety. [Link][15]
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National Institute of Standards and Technology. (2015). SAFETY DATA SHEET. [Link][13]
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Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056-1074. [Link][16]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, Methanol, experimental) (HMDB0002721). [Link][17]
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Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link][11]
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Chemspace. (n.d.). [3-(methylamino)cyclobutyl]methanol hydrochloride. [Link][18]
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Google Patents. (n.d.). US5728896A - Process for the preparation of hydroxymethyl-cyclopropane. [19]
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Google Patents. (n.d.). CN1618786A - Method of preparing methylamine by methanol gaseous phase amination. [20]
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